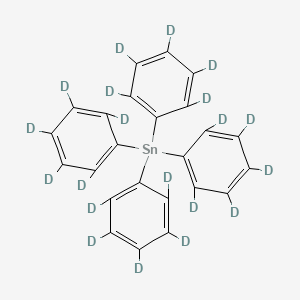

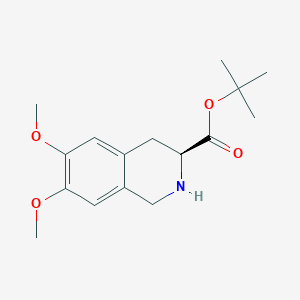

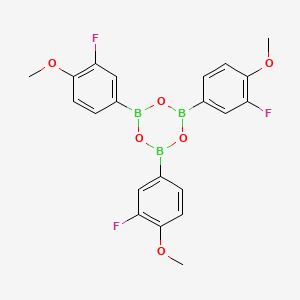

![molecular formula C₃₃H₃₆N₂O₄ B1146810 N-[5-[2-[bencil-[1-(4-metoxifenil)propan-2-il]amino]-1-hidroxietil]-2-fenilmetoxifenil]formamida CAS No. 43229-70-5](/img/structure/B1146810.png)

N-[5-[2-[bencil-[1-(4-metoxifenil)propan-2-il]amino]-1-hidroxietil]-2-fenilmetoxifenil]formamida

Descripción general

Descripción

N-[5-[2-[benzyl-[1-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxyphenyl]formamide is a complex organic compound with significant applications in the pharmaceutical industry. It is an important precursor for the synthesis of Formoterol, a widely used bronchodilator for the treatment of asthma and chronic obstructive pulmonary disease (COPD) .

Aplicaciones Científicas De Investigación

N-[5-[2-[benzyl-[1-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxyphenyl]formamide has diverse applications in scientific research:

Mecanismo De Acción

Target of Action

N,O-Dibenzylated formoterol, also known as (R*,R*)-N-5-[1-Hydroxy-2-[[2-(4-methoxyphenyl)-1-methylethylamino]ethyl]-2-(phenylmethoxy)phenyl]formamide, primarily targets the beta2-adrenergic receptors . These receptors play a crucial role in the regulation of bronchial smooth muscle tone.

Mode of Action

This compound acts as a long-acting beta2-adrenergic receptor agonist . It binds to the beta2-adrenergic receptors, leading to the relaxation and dilation of the bronchial smooth muscle . This action is facilitated by the compound’s active (R;R)-enantiomer .

Biochemical Pathways

Upon activation of the beta2-adrenergic receptors, a cascade of biochemical reactions is triggered, leading to the relaxation of bronchial smooth muscle. This involves the activation of adenylate cyclase, an increase in cyclic AMP levels, and subsequent activation of protein kinase A, which inhibits the phosphorylation of myosin and lowers intracellular ionic calcium concentrations, resulting in muscle relaxation .

Pharmacokinetics

It is known that the compound is administered via inhalation , suggesting that it is rapidly absorbed into the bronchial tissue. The compound’s metabolism likely involves O-demethylation and glucuronidation, involving several cytochrome P450 isoenzymes and UDP-glucuronosyltransferase isoenzymes .

Result of Action

The primary result of the action of N,O-Dibenzylated formoterol is the relief of bronchospasm . By relaxing and dilating the bronchial smooth muscle, the compound improves airflow and reduces symptoms in conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-[2-[benzyl-[1-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxyphenyl]formamide involves multiple steps:

Starting Materials: The synthesis begins with 1-(3-amino-4-(benzyloxy)phenyl)-2-(benzyl(1-(4-methoxyphenyl)propan-2-yl)amino)ethan-1-ol.

Reaction with Formic Acid: The starting material is reacted with anhydrous formic acid in the presence of a solvent like dichloromethane (ClCH2CH2Cl) at a low temperature (10°C).

Purification: The organic phase is washed with sodium carbonate and sodium chloride solutions, followed by concentration to obtain the product as a dark-red sticky substance.

Industrial Production Methods

In industrial settings, the synthesis is scaled up using similar reaction conditions but with optimized parameters to ensure higher yields and purity. The final product is often crystallized from methanol to obtain colorless sheet-shaped crystals suitable for further applications .

Análisis De Reacciones Químicas

Types of Reactions

N-[5-[2-[benzyl-[1-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxyphenyl]formamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the formamide group to an amine.

Substitution: The benzyl and methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce primary or secondary amines .

Comparación Con Compuestos Similares

Similar Compounds

Formoterol: The direct product of the compound, used as a bronchodilator.

Salbutamol: Another β2-adrenergic receptor agonist used for similar therapeutic purposes.

Terbutaline: A bronchodilator with a similar mechanism of action.

Uniqueness

N-[5-[2-[benzyl-[1-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxyphenyl]formamide is unique due to its specific structure, which allows it to be an effective precursor for Formoterol. Its synthesis and chemical properties make it a valuable compound in pharmaceutical research and production .

Propiedades

IUPAC Name |

N-[5-[2-[benzyl-[1-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxyphenyl]formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H36N2O4/c1-25(19-26-13-16-30(38-2)17-14-26)35(21-27-9-5-3-6-10-27)22-32(37)29-15-18-33(31(20-29)34-24-36)39-23-28-11-7-4-8-12-28/h3-18,20,24-25,32,37H,19,21-23H2,1-2H3,(H,34,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVGUTXYKHMDBPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OC)N(CC2=CC=CC=C2)CC(C3=CC(=C(C=C3)OCC4=CC=CC=C4)NC=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H36N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143687-23-4, 43229-70-5 | |

| Record name | (R*,R*)-(±)-N-[-5-[1-idrossi-2-[[2-(4-metossifenil)-1-metiletil]-(fenilmetil)amino]etil]-2-(fenilmetossi)fenil]-formamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (R,R)-(+/-)-N-(2-Benzyloxy-5-(1-hydroxy-2-(N'-benzyl-N'-(2-(4-methoxy-phenyl)-1-methylethyl)amino)ethyl)phenyl)formamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

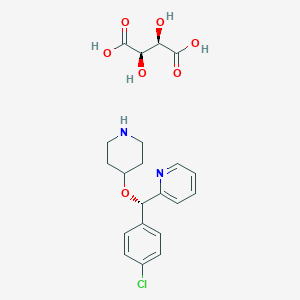

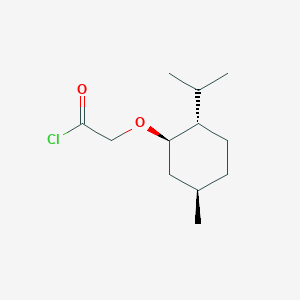

![(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[(2-hydroxy-2-methylpropyl)sulfonyl-methylamino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid](/img/structure/B1146733.png)